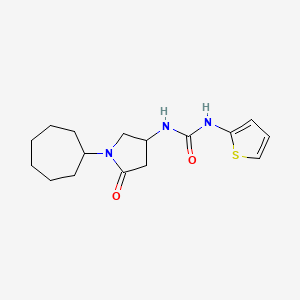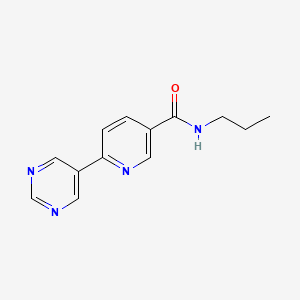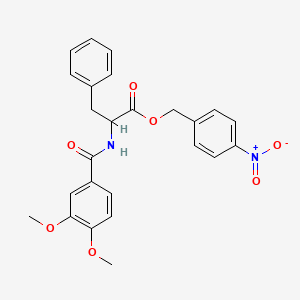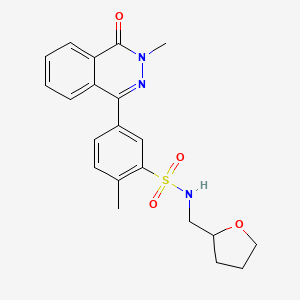![molecular formula C15H19N3O B4056360 N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B4056360.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.152812238 g/mol and the complexity rating of the compound is 275. The solubility of this chemical has been described as >38.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Applications
A study focused on the design and synthesis of imidazole derivatives, including those structurally similar to N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide, revealed potential antifungal activities. These compounds were evaluated against drug-resistant fungal infections, showing significant activity against Candida strains. Molecular docking studies and ADME predictions supported their potential as anti-Candida agents, highlighting the derivative 2-Pyrrolidinthiocarbonylthio-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide as a lead compound for further optimization (Altındağ et al., 2017).
Coordination Chemistry and Antioxidant Activity
Research into pyrazole-acetamide derivatives, structurally akin to the chemical , led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, highlighting the importance of hydrogen bonding in their self-assembly processes (Chkirate et al., 2019).
Anticonvulsant Activity
A study on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which share a core structural motif with the compound of interest, identified compounds with promising anticonvulsant activity against seizures induced by maximal electroshock. This research highlights the potential therapeutic applications of these derivatives in epilepsy management (Aktürk et al., 2002).
Anticancer Applications
Investigations into 5-methyl-4-phenyl thiazole derivatives, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, for their anticancer activity have shown promising results. Some derivatives exhibited high selectivity and potency against human lung adenocarcinoma cells, underscoring the potential of imidazole and thiazole-based compounds in cancer treatment (Evren et al., 2019).
Applications in Histamine Receptor Antagonism
A novel series of (phenoxyalkyl)imidazoles were synthesized and evaluated for their potential as H3-receptor histamine antagonists. This research suggests applications in drug development for conditions modulated by histamine receptors, such as allergies and inflammatory diseases (Ganellin et al., 1996).
Orientations Futures
- Leroy B, Ballinger ML, Baran-Marszak F, et al. Recommended guidelines for validation, quality control, and reporting of TP53 variants in clinical practice. Cancer Res. 2017;77(6):1250-1260
- Powers J, Pinto EM, Barnoud T, et al. A rare TP53 mutation predominant in Ashkenazi Jews confers risk of multiple cancers. Cancer Res. 2020;80(17):3732-3744
- Achatz MI, Zambetti GP. The inherited p53 mutation in the Brazilian population. Cold Spring Harb Perspect Med. 2016;6(12):a026195
- Maxwell KN, Wubbenhorst B, D’Andrea K, et al. Prevalence of mutations in a panel of breast cancer susceptibility genes in BRCA1/2-negative patients with early-onset breast cancer
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to be effective against various strains of microorganisms .
Mode of Action
It is known that imidazole, a component of the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms . This could potentially influence its interaction with its targets.
Biochemical Pathways
It is known that imidazole derivatives show a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that imidazole is an amphoteric compound, showing both acidic and basic properties . This suggests that the pH of the environment could potentially influence its action.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-13-3-5-14(6-4-13)11-15(19)17-7-2-9-18-10-8-16-12-18/h3-6,8,10,12H,2,7,9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYPHECHRFHUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B4056280.png)
![isopropyl 4,4,4-trifluoro-2-{2-hydroxy-5-[(2-thienylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B4056288.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4056297.png)


![8-quinolinyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate](/img/structure/B4056348.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl diphenylacetate](/img/structure/B4056352.png)


![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4056369.png)
![2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol](/img/structure/B4056377.png)
![4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4056384.png)
![benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4056386.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4056390.png)
